molecular formula C7H10N2O2S B15245442 (6-(Methylsulfonyl)pyridin-2-yl)methanamine

(6-(Methylsulfonyl)pyridin-2-yl)methanamine

Cat. No.: B15245442
M. Wt: 186.23 g/mol
InChI Key: FKWBOSSTMPBODQ-UHFFFAOYSA-N
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Description

(6-(Methylsulfonyl)pyridin-2-yl)methanamine is a pyridine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 6-position of the pyridine ring and a methanamine (-CH₂NH₂) group at the 2-position.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(6-methylsulfonylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-3-6(5-8)9-7/h2-4H,5,8H2,1H3

InChI Key

FKWBOSSTMPBODQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Methylsulfonyl)pyridin-2-yl)methanamine typically involves the introduction of a methylsulfonyl group to a pyridine ring followed by the addition of a methanamine group. One common method involves the reaction of 2-chloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-(methylsulfonyl)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield (6-(Methylsulfonyl)pyridin-2-yl)methanamine .

Industrial Production Methods

Industrial production methods for (6-(Methylsulfonyl)pyridin-2-yl)methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(6-(Methylsulfonyl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-(Methylsulfonyl)pyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Research into potential therapeutic agents often utilizes this compound as a building block.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-(Methylsulfonyl)pyridin-2-yl)methanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the context of its use in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Structural Comparisons

Compound Name Substituent (Pyridine Position) Molecular Weight Key Biological Activity Source
(6-(Methylsulfonyl)pyridin-2-yl)methanamine -SO₂CH₃ (6), -CH₂NH₂ (2) ~200.25* Inferred COX-2 inhibition
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) -SO₂CH₃ (phenyl), -CH₂N(CH₃)₂ (imidazothiazole) 366.45 COX-2 IC₅₀ = 0.08 µM
[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine -O(4-F-C₆H₄) (6), -CH₂NH₂ (2) 218.23 Not reported (structural analog)
(6-(Oxetan-3-yloxy)pyridin-2-yl)methanamine -O(oxetan-3-yl) (6), -CH₂NH₂ (2) 182.22 Building block for drug discovery

*Calculated based on molecular formula C₇H₁₀N₂O₂S.

Key Observations:

Electron-Withdrawing Groups : Methylsulfonyl (-SO₂CH₃) and sulfonylphenyl groups enhance binding to enzymes like COX-2 by stabilizing charge interactions in hydrophobic pockets .

Substituent Position : The 6-position on pyridine is critical for steric compatibility with target binding sites. For example, methylsulfonyl at this position may mimic sulfonamide groups in classic COX-2 inhibitors (e.g., celecoxib) .

Amine Modifications : N,N-Dimethylation (as in compound 6a) improves selectivity by reducing basicity, thereby minimizing off-target interactions .

Anti-Mycobacterial Activity of Pyridin-2-yl Methanamine Derivatives

Pyridin-2-yl methanamine derivatives with diverse substituents (e.g., methyl, methoxy, piperidinyl) exhibit anti-mycobacterial properties. For example:

  • Compound 49: Features a dimethylamino group (-N(CH₃)₂) at the 6-position of pyridine. Demonstrated 75% yield in synthesis and 98% HPLC purity, suggesting favorable synthetic accessibility .

In contrast, the methylsulfonyl group in (6-(Methylsulfonyl)pyridin-2-yl)methanamine may improve metabolic stability due to its resistance to oxidative degradation compared to alkoxy or alkylamino groups.

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